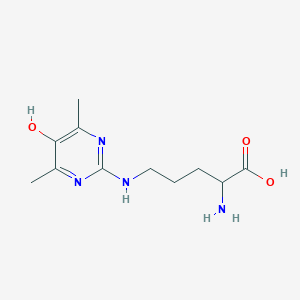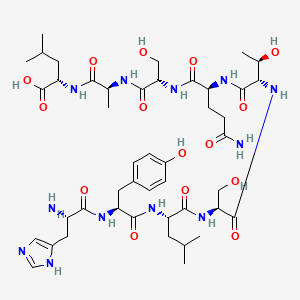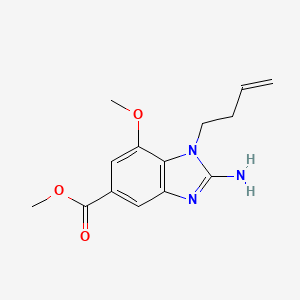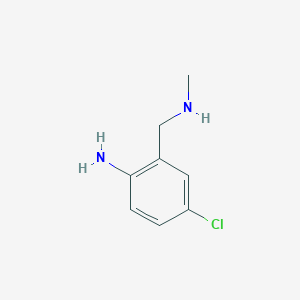
4-Chloro-2-methylaminomethyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(methylaminomethyl)aniline: is an organic compound with the molecular formula C8H11ClN2 It is a derivative of aniline, where the amino group is substituted with a methylaminomethyl group and a chlorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(methylaminomethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrobenzyl chloride with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-(methylaminomethyl)aniline may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-2-(methylaminomethyl)nitrobenzene.
Reduction: Formation of 4-chloro-2-(methylaminomethyl)aniline.
Substitution: Formation of 4-hydroxy-2-(methylaminomethyl)aniline or 4-alkoxy-2-(methylaminomethyl)aniline.
Aplicaciones Científicas De Investigación
Chemistry: 4-chloro-2-(methylaminomethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, 4-chloro-2-(methylaminomethyl)aniline is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(methylaminomethyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
4-chloroaniline: Similar structure but lacks the methylaminomethyl group.
2-chloro-4-(methylaminomethyl)aniline: Similar structure but with different positioning of the chlorine and methylaminomethyl groups.
4-chloro-2-(dimethylaminomethyl)aniline: Similar structure but with a dimethylaminomethyl group instead of a methylaminomethyl group.
Uniqueness: 4-chloro-2-(methylaminomethyl)aniline is unique due to the presence of both a chlorine atom and a methylaminomethyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
4-chloro-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C8H11ClN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3 |
Clave InChI |
ROHOPJILCIIOET-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


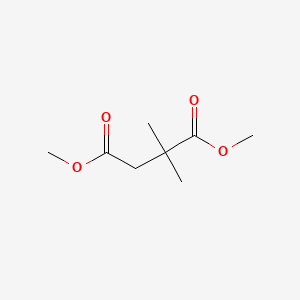
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)

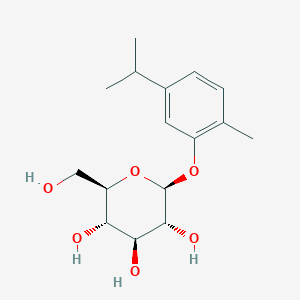
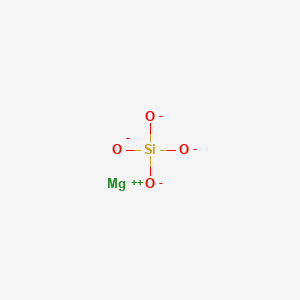
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
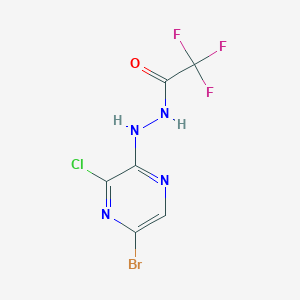
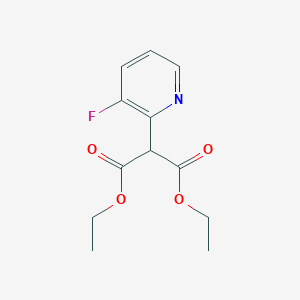
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
